Cas no 33574-02-6 ((IODOMETHYL)CYCLOPROPANE)

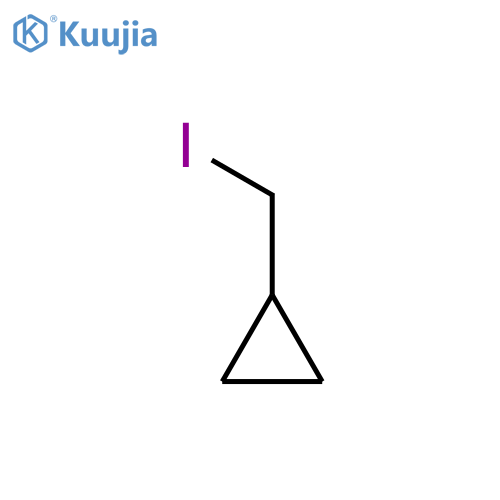

(IODOMETHYL)CYCLOPROPANE structure

商品名:(IODOMETHYL)CYCLOPROPANE

(IODOMETHYL)CYCLOPROPANE 化学的及び物理的性質

名前と識別子

-

- (IODOMETHYL)CYCLOPROPANE

- Iodomethylcyclopropane

- Cyclopropane,(iodomethyl)-

- (cyclopropyl)methyl iodide

- AmbkkkkK549

- Cyclopropane,(iodomethyl)

- cyclopropylcarbinyl iodide

- 2-(Iodomethyl)cyclopropane

- Cyclopropylmethyl iodide

- AMY6123

- FT-0763805

- AS-9979

- Iodomethylcyclopropane over Cu

- Cyclopropane, (iodomethyl)-

- EN300-211415

- SCHEMBL171373

- JHKJQWFHNIOUKY-UHFFFAOYSA-N

- SY266775

- (Iodomethyl)cyclopropane, >=96.0% (GC)

- CS-0056033

- 33574-02-6

- DTXSID00376696

- P19124

- MFCD06410734

- (Iodomethyl)cyclopropane, 95% (stab. with copper)

- PB42571

- AKOS006283240

- DB-215147

- DB-081381

- iodomethyl-cyclopropane

-

- MDL: MFCD06410734

- インチ: InChI=1S/C4H7I/c5-3-4-1-2-4/h4H,1-3H2

- InChIKey: JHKJQWFHNIOUKY-UHFFFAOYSA-N

- ほほえんだ: C1CC1CI

計算された属性

- せいみつぶんしりょう: 181.95900

- どういたいしつりょう: 181.959

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 5

- 回転可能化学結合数: 1

- 複雑さ: 30.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 0A^2

じっけんとくせい

- 密度みつど: 1.954

- ゆうかいてん: 88-90 ºC

- ふってん: 142 ºC

- フラッシュポイント: 57 ºC

- 屈折率: n20/D 1.542

- PSA: 0.00000

- LogP: 1.83140

- かんど: Light Sensitive

(IODOMETHYL)CYCLOPROPANE セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26

-

危険物標識:

(IODOMETHYL)CYCLOPROPANE 税関データ

- 税関コード:2903890090

- 税関データ:

中国税関コード:

2903890090概要:

2903890090.他のシクロアルカン/シクロオレフィンまたはシクロテルペンオレフィンのハロゲン化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2903890090.シクロアルカン、シクロアルカンまたは少ないシクロアルカンのハロゲン化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

(IODOMETHYL)CYCLOPROPANE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-211415-0.05g |

(iodomethyl)cyclopropane |

33574-02-6 | 95% | 0.05g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-211415-0.1g |

(iodomethyl)cyclopropane |

33574-02-6 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X18355-5g |

(IODOMETHYL)CYCLOPROPANE |

33574-02-6 | 95% (stabilized with Copper chip) | 5g |

¥663.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NX812-200mg |

(IODOMETHYL)CYCLOPROPANE |

33574-02-6 | 95% (stabilized with Copper chip) | 200mg |

182.0CNY | 2021-07-10 | |

| eNovation Chemicals LLC | D635359-5G |

(iodomethyl)cyclopropane |

33574-02-6 | 97% | 5g |

$160 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3205-1G |

(iodomethyl)cyclopropane |

33574-02-6 | 97% | 1g |

¥ 363.00 | 2023-04-13 | |

| abcr | AB347607-5 g |

(Iodomethyl)cyclopropane, 95% (stab. with copper); . |

33574-02-6 | 95% | 5g |

€357.50 | 2023-04-26 | |

| Apollo Scientific | OR111605-10g |

(Iodomethyl)cyclopropane |

33574-02-6 | 95% | 10g |

£360.00 | 2025-02-19 | |

| Key Organics Ltd | AS-9979-5MG |

(iodomethyl)cyclopropane |

33574-02-6 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| Enamine | EN300-211415-0.5g |

(iodomethyl)cyclopropane |

33574-02-6 | 95% | 0.5g |

$43.0 | 2023-09-16 |

(IODOMETHYL)CYCLOPROPANE 関連文献

-

Li-Jie Cheng,Neal P. Mankad Chem. Soc. Rev. 2020 49 8036

-

Shentong Xie,Yuqing Yin,Ya Wang,Jiannan Wang,Xiaoqian He,Ruopeng Bai,Renyi Shi Green Chem. 2023 25 1522

-

3. Photoredox-catalyzed sulfonylation of alkyl iodides, sulfur dioxide, and electron-deficient alkenesShengqing Ye,Danqing Zheng,Jie Wu,Guanyinsheng Qiu Chem. Commun. 2019 55 2214

-

Jun Xuan,Xiang-Kui He,Wen-Jing Xiao Chem. Soc. Rev. 2020 49 2546

-

Kanak Kanti Das,Swagata Paul,Santanu Panda Org. Biomol. Chem. 2020 18 8939

33574-02-6 ((IODOMETHYL)CYCLOPROPANE) 関連製品

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:33574-02-6)(IODOMETHYL)CYCLOPROPANE

清らかである:99%

はかる:25g

価格 ($):438.0